molecular formula C25H22N2O5 B11417688 3-(2-(2-methoxyphenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide

3-(2-(2-methoxyphenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide

Cat. No.: B11417688
M. Wt: 430.5 g/mol
InChI Key: WJAYIGVDJMWKCD-UHFFFAOYSA-N
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Description

3-(2-(2-methoxyphenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-methoxyphenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of the acetamido group, and the attachment of the methoxyphenoxy and p-tolyl groups. Common reagents used in these reactions include:

    Benzofuran formation: Cyclization reactions involving phenols and aldehydes.

    Acetamido group introduction: Acylation reactions using acetic anhydride or acetyl chloride.

    Methoxyphenoxy and p-tolyl group attachment: Nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the benzofuran core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(2-methoxyphenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds with similar benzofuran cores but different substituents.

    Acetamido derivatives: Compounds with acetamido groups attached to different aromatic or heterocyclic cores.

    Methoxyphenoxy derivatives: Compounds with methoxyphenoxy groups attached to various cores.

Uniqueness

3-(2-(2-methoxyphenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C25H22N2O5

Molecular Weight

430.5 g/mol

IUPAC Name

3-[[2-(2-methoxyphenoxy)acetyl]amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H22N2O5/c1-16-11-13-17(14-12-16)26-25(29)24-23(18-7-3-4-8-19(18)32-24)27-22(28)15-31-21-10-6-5-9-20(21)30-2/h3-14H,15H2,1-2H3,(H,26,29)(H,27,28)

InChI Key

WJAYIGVDJMWKCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4OC

Origin of Product

United States

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